3,6,7-Trimethyloctanenitrile
Description
3,6,7-Trimethyloctanenitrile is a branched aliphatic nitrile with the molecular formula C₁₁H₁₉N. Its structure features a nitrile group (-C≡N) at the terminal position of an octane backbone substituted with methyl groups at the 3rd, 6th, and 7th carbon positions.
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
3,6,7-trimethyloctanenitrile |
InChI |
InChI=1S/C11H21N/c1-9(2)11(4)6-5-10(3)7-8-12/h9-11H,5-7H2,1-4H3 |
InChI Key |
XOPLBXMGZYDABL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CCC(C)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Instead, it focuses on coumarinolignoids (e.g., Durantins A-C) and flavones (e.g., 5,4'-dihydroxy-3,6,7-trimethoxyflavone) isolated from Duranta repens . Below is a comparison of the structural and functional features of these compounds to highlight the discrepancy with the queried nitrile:
Key Differences:
- Structural Class: this compound is a nitrile, while the compounds in the evidence are coumarinolignoids and flavonoids.
- Synthetic Utility: Aliphatic nitriles are typically used as intermediates in organic synthesis, whereas coumarinolignoids and flavones are studied for their medicinal properties.
Critical Analysis of Evidence Relevance
The mismatch arises because:
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